Cas no 62937-45-5 ((R)-Pyrrolidine-2-carboxamide)
(R)-Pyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- D-Prolinamide
- D-PROLINE AMIDE
- D-PROLINE-NH2
- D-PYRROLIDINE-2-CARBOXYLIC ACID AMIDE
- H-D-PRO-NH2
- H-D-PYRD(2)-NH2
- (R)-PROLINAMIDE
- (R)-PYRROLIDINE-2-CARBOXAMIDE
- (R)-PYRROLIDINE-2-CARBOXYLIC ACID AMIDE
- (2S)-Pyrrolidine-2-carboxamide
- D-ASPARTIC ACID 4-TERT-BUTYL ESTER
- 2-Pyrrolidinecarboxamide,(2R)-(9CI)
- D-Prolinamide free base
- H-D-ProNH2, free base
- D-(-)-Prolinamide
- (2R)-2-Carbamoylpyrrolidine
- (2R)-pyrrolidine-2-carboxamide
- d-pro-nh2
- H-(D)-Pro-NH2
- h-d-pro-nh
- (R)-2-Pyrrolidinecarboxamide
- 2-PYRROLIDINECARBOXAMIDE, (2R)-
- QF49N0MKS3
- (R)-D-(-)-Prolinamide
- Prolinamide, D-
- (R)-proline amide
- D-(alphaMe)Pro amide
- PubChem10997
- KSC492O6F
- VLJNHYLEOZPXFW-SCSAIBSYSA-N
- D-Prolinamide, >=99.0% (NT)
- AS-14733
- SCHEMBL572346
- Q27464539
- 62937-45-5
- CS-W013637
- (2r)-2-(aminocarbonyl)-pyrrolidine
- AKOS015854502
- UNII-QF49N0MKS3
- AC8100
- (S)-pyrrolidine-2-carboxamide;D-Prolinamide
- P2083
- A13284
- HY-W012921
- (R)-rel-Pyrrolidine-2-carboxamide
- 1245536-90-6
- A910131
- D-Prolinamide, 98%
- EN300-211778
- AM20100548
- DTXSID60332253
- Q-102885
- MFCD00153457
- (R)-Pyrrolidine-2-carboxamide
-
- MDL: MFCD00153457
- Inchi: 1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
- InChI Key: VLJNHYLEOZPXFW-SCSAIBSYSA-N
- SMILES: O=C([C@H]1CCCN1)N
Computed Properties
- Exact Mass: 114.07900
- Monoisotopic Mass: 114.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.9
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: White lens powder
- Density: 1.106
- Melting Point: 101-103 °C
- Boiling Point: 303.6℃ at 760 mmHg
- Flash Point: 137.4℃
- Refractive Index: 1.491
- Water Partition Coefficient: Soluble in water.
- PSA: 55.12000
- LogP: 0.25280
- Solubility: Soluble in water.
- Optical Activity: [α]/D +110±3°, c = 2 in ethanol
(R)-Pyrrolidine-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 3304 2.3
- WGK Germany:3
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Safety Term:2.3
- Risk Phrases:R34
- Hazard Level:2.3
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(R)-Pyrrolidine-2-carboxamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-Pyrrolidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D817006-100g |
D-(-)-Prolinamide |
62937-45-5 | 98% | 100g |
1,816.00 | 2021-05-17 | |
| TRC | P755970-1g |
D-Prolinamide |
62937-45-5 | 1g |
$ 58.00 | 2023-09-06 | ||
| TRC | P755970-5g |
D-Prolinamide |
62937-45-5 | 5g |
$ 75.00 | 2023-09-06 | ||
| TRC | P755970-10g |
D-Prolinamide |
62937-45-5 | 10g |
$ 150.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006729-1g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 98% | 1g |
¥27 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006729-25g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 98% | 25g |
¥503 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006729-5g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 98% | 5g |
¥103 | 2024-05-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121653-100g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 99% | 100g |
¥2059.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121653-1g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 99% | 1g |
¥39.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121653-25g |
(R)-Pyrrolidine-2-carboxamide |
62937-45-5 | 99% | 25g |
¥565.90 | 2023-09-01 |
(R)-Pyrrolidine-2-carboxamide Suppliers
(R)-Pyrrolidine-2-carboxamide Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (R)-Pyrrolidine-2-carboxamide
Introduction to (R)-Pyrrolidine-2-carboxamide (CAS No. 62937-45-5)
(R)-Pyrrolidine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 62937-45-5, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This chiral amide derivative has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of enzyme inhibitors and ligands for receptor binding studies. The compound's unique structural properties, characterized by a pyrrolidine ring and an amide functional group, make it a valuable building block for designing molecules with specific biological activities.
The stereochemistry of (R)-Pyrrolidine-2-carboxamide plays a crucial role in its pharmacological properties. The (R) configuration of the pyrrolidine ring influences the molecule's interactions with biological targets, such as enzymes and receptors, thereby affecting its efficacy and selectivity. This aspect has been extensively studied in recent years, with researchers exploring how the precise arrangement of atoms can optimize therapeutic outcomes. The compound's ability to mimic natural amino acids has made it a popular choice for creating peptidomimetics, which are designed to interact with biological pathways more effectively than their peptide counterparts.
In recent years, advancements in synthetic chemistry have enabled the efficient production of (R)-Pyrrolidine-2-carboxamide, making it more accessible for research and industrial applications. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical use. These methods not only improve yield but also reduce the environmental impact of production processes, aligning with the growing emphasis on sustainable chemistry.
The applications of (R)-Pyrrolidine-2-carboxamide extend beyond drug development. It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents. For instance, researchers have utilized this compound to develop novel inhibitors targeting viral proteases, which are critical for the replication of pathogens like HIV and hepatitis C. The pyrrolidine core provides a scaffold that can be modified to enhance binding affinity and metabolic stability, making it an ideal candidate for structure-activity relationship (SAR) studies.
Furthermore, the amide group in (R)-Pyrrolidine-2-carboxamide offers opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to its use in designing ligands for G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are targeted by a significant portion of therapeutic drugs. By modifying the substituents on the pyrrolidine ring and the amide side chain, researchers can fine-tune the compound's selectivity and potency.
Recent studies have also highlighted the potential of (R)-Pyrrolidine-2-carboxamide in developing treatments for neurological disorders. Its ability to interact with neurotransmitter systems has prompted investigations into its role as a precursor for neuroactive compounds. For example, derivatives of this molecule have shown promise in modulating acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The precise stereochemistry of (R)-Pyrrolidine-2-carboxamide ensures that these interactions are specific and predictable, enhancing the likelihood of successful therapeutic intervention.
The compound's stability under various conditions has also been a focus of research. Studies have demonstrated that (R)-Pyrrolidine-2-carboxamide maintains its structural integrity during storage and under different pH conditions, making it suitable for formulation in diverse pharmaceutical products. This stability is crucial for ensuring consistent drug delivery and efficacy. Additionally, its compatibility with other chemical entities allows for easy integration into complex synthetic pathways, further expanding its utility in medicinal chemistry.
In conclusion, (R)-Pyrrolidine-2-carboxamide (CAS No. 62937-45-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, stereochemical properties, and synthetic accessibility make it an invaluable tool for designing novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing medical science.
62937-45-5 ((R)-Pyrrolidine-2-carboxamide) Related Products
- 58274-20-7((S)-2-Pyrrolidinecarboxamide)
- 7531-52-4(L-Prolinamide)
- 50894-62-7(H-D-PRO-NH2 Hydrochloride)
- 2812-47-7(Pyrrolidine-2-carboxamide)
- 102734-97-4(2-Pyrrolidinecarboxamide,5-ethyl-,(2S-trans)-(9CI))
- 42429-27-6((S)-Pyrrolidine-2-carboxamide hydrochloride)
- 89662-59-9(2-Pyrrolidinecarboxamide,5-butyl-,(2S-cis)-(9CI))
- 89662-58-8(2-Pyrrolidinecarboxamide,5-ethyl-, (2S-cis)- (9CI))
- 757967-90-1(1H-Azepine-2-carboxamide,hexahydro-)
- 115630-49-4(DL-Prolinamide Hydrochloride)